molecular formula C20H17ClN2OS B2615013 3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 683777-88-0

3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2615013
CAS No.: 683777-88-0
M. Wt: 368.88
InChI Key: IWGGVEUTMGAHIJ-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Attachment of the Tetrahydronaphthalene Moiety: This step involves the alkylation of the thiazole ring with a tetrahydronaphthalene derivative, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Formation of the Benzamide Core: The final step involves the acylation of the substituted thiazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine (TEA) or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.

    Substitution: The chloro group on the benzamide can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide core may also interact with specific receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide.

    3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]phenylacetamide: Similar structure but with a phenylacetamide group.

Uniqueness

The uniqueness of 3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is structurally complex, integrating a thiazole moiety with a tetrahydronaphthalene substituent and a benzamide core. The biological activity of this compound is primarily attributed to its interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

\text{Molecular Formula C 19}H_{16}ClN_{3}O_{2}}

Anticancer Properties

Research indicates that compounds containing thiazole and benzamide structures often exhibit anticancer properties. The thiazole ring is known for its role in inhibiting various kinases involved in cancer progression. For instance:

  • Inhibition of RET Kinase : Similar compounds have shown promise as RET kinase inhibitors, which are crucial for certain types of cancers. A related study demonstrated that thiazole-integrated benzamides effectively inhibited RET kinase activity both at the molecular and cellular levels .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The compound may interact with specific receptors or enzymes involved in cell signaling pathways.
  • Cell Proliferation Inhibition : Studies have shown that similar compounds can significantly reduce cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the chlorine atom at the meta position of the benzamide may enhance its reactivity and binding affinity compared to other halogenated derivatives.

Compound Name Structural Features Biological Activity
This compoundChlorine at meta positionPotential anticancer activity
N-(5-(4-chlorophenyl)-1,3-thiazol-2-yl)-2-methylbenzamideDifferent aromatic substituentsVarying receptor binding profiles
4-chloro-benzamides with oxadiazoleOxadiazole ring presentModerate to high kinase inhibition

Case Studies and Research Findings

  • Antitumor Activity : In a study focusing on thiazole derivatives, compounds similar to this compound showed IC50 values indicating strong antiproliferative effects against various cancer cell lines .
  • Inflammatory Response Modulation : Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. Their ability to modulate pathways associated with inflammation suggests potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2OS/c21-17-7-3-6-16(11-17)19(24)23-20-22-18(12-25-20)15-9-8-13-4-1-2-5-14(13)10-15/h3,6-12H,1-2,4-5H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGGVEUTMGAHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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